Cas no 89763-93-9 (2-Fluoro-4-(trifluoromethyl)benzaldehyde)

2-Fluoro-4-(trifluoromethyl)benzaldehyde structure
89763-93-9 structure
商品名:2-Fluoro-4-(trifluoromethyl)benzaldehyde
CAS番号:89763-93-9
MF:C8H4F4O
メガワット:192.110376358032
MDL:MFCD00061310
CID:91004
PubChem ID:24877663

2-Fluoro-4-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-4-(trifluoromethyl)benzaldehyde
    • alpha,alpha,alpha,2-Tetrafluoro-p-tolualdehyde
    • Benzaldehyde, 2-fluoro-4-(trifluoromethyl)-
    • C8H4F4O
    • KFEHNXLFIGPWNB-UHFFFAOYSA-N
    • 2-fluoro-4-trifluoromethylbenzaldehyde
    • PubChem4235
    • KSC496E9P
    • a,a,a,2-tetrafluoro-p-tolualdehyde
    • STL554778
    • SBB064507
    • BBL100984
    • CM11984
    • AM62135
    • 2-Fluoro-4-(trifluoromethyl)benzaldehyde (ACI)
    • 4-Trifluoromethyl-2-fluorobenzaldehyde
    • DTXCID60286202
    • 2-fluoro-4-trifluoromethyl-benzaldehyde
    • 89763-93-9
    • (2-fluoro-4-trifluoromethyl-phenyl)-methanone
    • 2-Fluoro-4-(trifluoromethyl)benzaldehyde, 98%
    • SCHEMBL153434
    • DB-330331
    • DTXSID10335113
    • 4-(1,1,1-trifluoromethyl)-2-fluoro-benzaldehyde
    • MFCD00061310
    • NS00122808
    • 2-fluoro4-(trifluoromethyl)benzaldehyde
    • EN300-316816
    • LZZLSNCSDREAOY-UHFFFAOYSA-N
    • DB-021069
    • AKOS005256321
    • PS-8341
    • SY016854
    • AC-3849
    • CS-W007958
    • Z1203162009
    • J-509390
    • MDL: MFCD00061310
    • インチ: 1S/C8H4F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H
    • InChIKey: KFEHNXLFIGPWNB-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(F)=CC(C(F)(F)F)=CC=1
    • BRN: 7703632

計算された属性

  • せいみつぶんしりょう: 192.02000
  • どういたいしつりょう: 192.019828
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.41 g/mL at 25 °C(lit.)
  • ふってん: 118-119 °C(lit.)
  • フラッシュポイント: 華氏温度:230°f
    摂氏度:110°c
  • 屈折率: n20/D 1.45(lit.)
  • PSA: 17.07000
  • LogP: 2.65700
  • かんど: Air Sensitive
  • ようかいせい: 未確定

2-Fluoro-4-(trifluoromethyl)benzaldehyde セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT

2-Fluoro-4-(trifluoromethyl)benzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Fluoro-4-(trifluoromethyl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-316816-25.0g
2-fluoro-4-(trifluoromethyl)benzaldehyde
89763-93-9 95.0%
25.0g
$138.0 2025-03-19
eNovation Chemicals LLC
D389235-1g
2-Fluoro-4-(trifluoromethyl)benzaldehyde
89763-93-9 97%
1g
$175 2024-05-24
eNovation Chemicals LLC
D389235-100g
2-Fluoro-4-(trifluoromethyl)benzaldehyde
89763-93-9 97%
100g
$1680 2024-05-24
Enamine
EN300-316816-50.0g
2-fluoro-4-(trifluoromethyl)benzaldehyde
89763-93-9 95.0%
50.0g
$273.0 2025-03-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F46700-5g
2-Fluoro-4-(trifluoromethyl)benzaldehyde
89763-93-9 97%
5g
¥84.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F46700-25g
2-Fluoro-4-(trifluoromethyl)benzaldehyde
89763-93-9 97%
25g
¥394.0 2023-09-07
Apollo Scientific
PC4372L-5g
2-Fluoro-4-(trifluoromethyl)benzaldehyde
89763-93-9 97%
5g
£17.00 2025-02-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18500-5g
2-Fluoro-4-(trifluoromethyl)benzaldehyde, 97%
89763-93-9 97%
5g
¥1657.00 2023-03-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F122620-10g
2-Fluoro-4-(trifluoromethyl)benzaldehyde
89763-93-9 98%
10g
¥217.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F122620-1g
2-Fluoro-4-(trifluoromethyl)benzaldehyde
89763-93-9 98%
1g
¥32.90 2023-09-02

2-Fluoro-4-(trifluoromethyl)benzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Selective monoamine oxidase inhibitors. Compounds derived from phenethylamine and 1-phenoxy-2-aminopropane
Kumar, Yatendra; Florvall, Lennart; Ask, Anna Lena; Ross, Svante B.; Holm, Anne Charlotte; et al, Acta Pharmaceutica Suecica, 1983, 20(5), 349-64

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Fluorine Solvents: Acetonitrile ;  0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, 0 °C
リファレンス
Elemental Fluorine. Part 21. Direct Fluorination of Benzaldehyde Derivatives
Chambers, Richard D.; Sandford, Graham; Trmcic, Jelena; Okazoe, Takashi, Organic Process Research & Development, 2008, 12(2), 339-344

2-Fluoro-4-(trifluoromethyl)benzaldehyde Raw materials

2-Fluoro-4-(trifluoromethyl)benzaldehyde Preparation Products

2-Fluoro-4-(trifluoromethyl)benzaldehyde 関連文献

2-Fluoro-4-(trifluoromethyl)benzaldehydeに関する追加情報

2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 89763-93-9): A Comprehensive Overview

2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 89763-93-9) is a versatile organic compound with a unique combination of fluorine and trifluoromethyl functionalities. This compound has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine and trifluoromethyl groups imparts distinct chemical and physical properties, making it a valuable building block for the synthesis of more complex molecules.

The molecular structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 4-position. The aldehyde functional group at the 1-position further enhances its reactivity and utility in synthetic transformations. The combination of these substituents results in a molecule with high electron-withdrawing properties, which can influence the reactivity and stability of the compound in various chemical reactions.

In the pharmaceutical industry, 2-Fluoro-4-(trifluoromethyl)benzaldehyde has been explored as an intermediate in the synthesis of drugs targeting specific biological pathways. For instance, recent studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in cancer progression and inflammatory diseases. The fluorine and trifluoromethyl groups contribute to the enhanced binding affinity and selectivity of these derivatives, making them promising candidates for drug development.

In addition to its pharmaceutical applications, 2-Fluoro-4-(trifluoromethyl)benzaldehyde has also found use in the development of agrochemicals. Its unique chemical properties make it suitable for the synthesis of herbicides and pesticides with improved efficacy and reduced environmental impact. Research has demonstrated that compounds derived from this aldehyde can effectively control various plant pathogens while minimizing toxicity to non-target organisms.

The material science community has also shown interest in 2-Fluoro-4-(trifluoromethyl)benzaldehyde. The presence of fluorine and trifluoromethyl groups can significantly influence the physical properties of polymers and other materials. For example, incorporating this compound into polymer chains can enhance their thermal stability, mechanical strength, and resistance to chemical degradation. These properties make such materials suitable for use in high-performance applications, such as coatings, adhesives, and electronic devices.

Synthetic methods for preparing 2-Fluoro-4-(trifluoromethyl)benzaldehyde have been extensively studied to optimize yield and purity. One common approach involves the reaction of 2-fluoro-4-trifluoromethyltoluene with an oxidizing agent such as potassium permanganate or sodium hypochlorite. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes, utilizing catalysts that reduce waste generation and energy consumption.

The safety profile of 2-Fluoro-4-(trifluoromethyl)benzaldehyde is an important consideration for its industrial use. While it is not classified as a hazardous material, proper handling procedures should be followed to ensure worker safety and environmental protection. This includes using appropriate personal protective equipment (PPE), storing the compound in well-ventilated areas, and disposing of waste according to local regulations.

In conclusion, 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 89763-93-9) is a multifunctional organic compound with a wide range of applications across various industries. Its unique chemical structure makes it an attractive building block for the synthesis of advanced materials and pharmaceuticals. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in modern chemistry.

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